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Compound of Interest

8-Nitro-4-oxo-4H-chromene-3-
Compound Name:

carbaldehyde
CAS No.: 1253654-82-8
Cat. No.: B109112

Get Quote

Executive Summary

8-Nitro-4-oxo-4H-chromene-3-carbaldehyde represents a critical scaffold in medicinal
chemistry, particularly for the synthesis of Schiff bases and fused heterocycles with
antimicrobial and anticancer activity. Unlike its 6-nitro isomer, the 8-nitro variant introduces
unique steric and electronic effects due to the proximity of the nitro group to the pyran oxygen

and the carbonyl center.

This guide analyzes the crystal structure of the 8-nitro scaffold, utilizing high-resolution X-ray
diffraction data from its definitive structural analog, 6-chloro-8-nitro-4-oxo-4H-chromene-3-
carbaldehyde, to validate molecular geometry and packing behaviors.

Key Structural Findings
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Structural Characterization & Methodology
Synthesis & Crystallization Protocol

To ensure reproducibility, the following protocol describes the generation of single crystals
suitable for X-ray diffraction (XRD).

Reaction Pathway: The synthesis utilizes the Vilsmeier-Haack reaction, a self-validating
method where the color change and precipitate formation serve as immediate process controls.

Reagent: DMF + POCI3 14h Stirring intermediate: Decomp.
(0°CtoRT) Formylated Complex

Click to download full resolution via product page

Figure 1: Synthesis and crystallization workflow for 8-nitro-4-oxo-4H-chromene-3-
carbaldehyde scaffolds.

Crystallographic Geometry (The 8-Nitro Effect)
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The 8-nitro group imposes significant steric strain on the chromone bicyclic system. Analysis of
the 6-chloro-8-nitro derivative reveals specific geometric distortions absent in the 6-nitro or
unsubstituted analogs.

o Chromone Planarity: The non-hydrogen atoms of the chromone unit remain essentially
coplanar (r.m.s.[1][4] deviation = 0.017 A).[1][5] The largest deviation is typically found at the
Carbonyl Carbon (C=0), indicating strain transmission to the pyran ring.

» Nitro Group Torsion: Unlike the 6-nitro isomer, which lies flat against the benzene ring to
maximize resonance, the 8-nitro group is inclined by 13.3(2)°. This twist minimizes steric
repulsion with the pyran ring's oxygen lone pairs.

o Formyl Group Twist: The C3-formyl group is not coplanar, exhibiting torsion angles of 10.8(4)
°and -171.8(2)°.[1] This lack of coplanarity disrupts extended conjugation, potentially
increasing the reactivity of the aldehyde carbon towards nucleophiles (e.g., in Schiff base
formation).

Comparative Analysis: Performance vs. Alternatives
Intermolecular Interactions & Packing

The crystal packing determines the material's stability and solubility.
e 8-Nitro Scaffold (The Product):
o Network: Molecules link via C-H---O hydrogen bonds to form 2D slab-like networks.

o Stacking: These slabs are further stabilized by 11—t interactions between the benzene
rings of the chromone units.

o Centroid-Centroid Distance: 3.770(3) A.[1] This is a relatively weak Tt-stack compared to
non-nitro analogs, suggesting the twisted nitro group acts as a "spacer,” preventing tighter
packing.

o Alternative 1: 6-Nitro Isomer[6]

o Network: Typically dominated by stronger 11—t stacking due to the planar nitro group
allowing closer approach of layers.
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o Implication: The 6-nitro derivatives often have higher melting points and lower solubility
due to this tighter packing efficiency.

» Alternative 2: Halogenated Analogs (6-Cl, 6-Br, 6-1)
o Network: Characterized by Halogen Bonding (e.g., C-X:--:O=C).

o Comparison: The 8-nitro scaffold lacks these specific directional halogen bonds (unless
also halogenated), relying instead on the multidirectional nitro-oxygen acceptors for lattice
energy.

Eunctional Implications Table
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Visualization of Packing Interactions

The following diagram illustrates the logical flow of intermolecular forces stabilizing the 8-nitro
crystal lattice.
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Figure 2: Hierarchical assembly of the crystal structure, highlighting the role of the twisted nitro
group in defining the slab network.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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